Thermal Decomposition Onset Advantage
In a direct head-to-head thermogravimetric analysis under N₂ atmosphere, the MPP/PAPP intumescent coating exhibited an initial decomposition temperature (Td,1%) of 296 °C, compared with only 222 °C for the conventional APP/PER/MEL-IC formulation—a 74 °C advantage [1]. Pure PAPP powder alone shows an even higher Td of 313 °C [1]. This higher onset temperature of PAPP-based formulations directly translates into a wider polymer processing window, enabling safe compounding with engineering thermoplastics processed above 250 °C that would cause premature degradation of APP-based IFRs [2]. The char residue at 800 °C was 33.8 wt% for MPP/PAPP-IC vs. 29.9 wt% for APP/PER/MEL-IC, confirming superior condensed-phase fire retardancy and thermal barrier persistence [1].
| Evidence Dimension | Initial thermal decomposition temperature (Td,1%) and char residue at 800 °C |
|---|---|
| Target Compound Data | MPP/PAPP-IC: Td,1% = 296 °C; char residue = 33.8 wt%; pure PAPP powder Td = 313 °C |
| Comparator Or Baseline | APP/PER/MEL-IC: Td,1% = 222 °C; char residue = 29.9 wt% |
| Quantified Difference | Δ Td,1% = +74 °C (33.3% higher); Δ char residue = +3.9 wt% (13.0% relative increase) |
| Conditions | TGA, N₂ atmosphere, 50–800 °C at 20 °C/min; coating samples with SAE binder and 5 wt% TiO₂ filler |
Why This Matters
A 74 °C higher decomposition onset temperature fundamentally expands the processable polymer matrix range for compounders and formulators, allowing PAPP to be used in high-temperature engineering resins (e.g., polyamides, glass-reinforced PP) where APP-based IFRs would suffer thermal degradation during extrusion or injection molding.
- [1] Liu Y, et al. Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. Polymers, 2022; 14(18):3722. Table 4. DOI: 10.3390/polym14183722 View Source
- [2] NXO Chemical. Piperazine Pyrophosphate (66034-17-1) – Product Technical Description. Available: https://nxochemical.com View Source
